molecular formula C19H17Cl2N3O2S2 B295195 2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide

2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide

Cat. No. B295195
M. Wt: 454.4 g/mol
InChI Key: AFQKEZACJVFTKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide is a chemical compound that belongs to the class of thieno[2,3-d]pyrimidines. This compound has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide involves the inhibition of the NF-κB signaling pathway. This pathway plays a crucial role in the regulation of various cellular processes, including inflammation and cell proliferation. By inhibiting this pathway, this compound can suppress the growth of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide has been shown to exhibit potent biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the expression of various genes involved in cancer progression. This compound has also been found to have low toxicity and high selectivity towards cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide in lab experiments include its potent anti-tumor and anti-inflammatory activities, low toxicity, and high selectivity towards cancer cells. However, the limitations of using this compound include its limited solubility in water and its relatively high cost.

Future Directions

There are several future directions for the research on 2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide. These include the development of more efficient synthesis methods, the investigation of its potential applications in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases, and the exploration of its mechanism of action at the molecular level. Additionally, the development of analogs of this compound with improved pharmacological properties could also be a potential future direction.
In conclusion, 2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide is a promising chemical compound that has potential applications in scientific research. Its potent anti-tumor and anti-inflammatory activities, low toxicity, and high selectivity towards cancer cells make it an attractive candidate for further research. The future directions for research on this compound include the development of more efficient synthesis methods, investigation of its potential applications in the treatment of other diseases, and exploration of its mechanism of action at the molecular level.

Synthesis Methods

The synthesis of 2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide involves the reaction between 2,5-dichlorobenzoic acid and 2-amino-6-ethylthiopyrimidin-4-one in the presence of triethylamine. The resulting product is then reacted with allyl bromide and N,N-dimethylformamide to obtain the desired compound.

Scientific Research Applications

2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit potent anti-inflammatory and anti-tumor activities. It has also been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells.

properties

Molecular Formula

C19H17Cl2N3O2S2

Molecular Weight

454.4 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-2-(6-ethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C19H17Cl2N3O2S2/c1-3-7-24-18(26)13-9-12(4-2)28-17(13)23-19(24)27-10-16(25)22-15-8-11(20)5-6-14(15)21/h3,5-6,8-9H,1,4,7,10H2,2H3,(H,22,25)

InChI Key

AFQKEZACJVFTKX-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl

Canonical SMILES

CCC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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